molecular formula C20H32O3 B188936 19(S)-Hete CAS No. 115461-40-0

19(S)-Hete

Katalognummer B188936
CAS-Nummer: 115461-40-0
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: XFUXZHQUWPFWPR-DZBJBCEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

19(S)-Hete is an endogenous lipid mediator that is produced by the human body. It is a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, and is also known as a hepoxilin. 19(S)-Hete is involved in a variety of physiological and biochemical processes, including inflammation, pain, and cell signaling. It has been studied in both laboratory and clinical settings, and has been found to have a number of potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

  • Cardioprotective Effects Against Angiotensin II-Induced Hypertrophy : The S-enantiomer of 19-HETE has been shown to protect against Angiotensin II-induced cardiac hypertrophy. It achieves this by decreasing the level of midchain HETEs, inhibiting the catalytic activity of CYP1B1, and reducing the protein expression of enzymes like LOX and COX-2. This effect is also linked to a decrease in mRNA expression of interleukins 6 and 8 (Shoieb & El-Kadi, 2018).

  • Vasorelaxation and Platelet Inhibition via Prostacyclin Receptor Activation : 19(S)-HETE induces vasorelaxation and inhibits platelet aggregation by activating the prostacyclin receptor (IP). This activity was evident in studies involving human megakaryoblastic leukemia cells and mouse platelets, highlighting its potential therapeutic role in cardiovascular diseases (Tunaru et al., 2016).

  • Inhibition of Cytochrome P450 1B1 (CYP1B1) : 19(S)-HETE has been identified as the first endogenous noncompetitive inhibitor of CYP1B1 with enantioselective activity. This inhibition is significant due to CYP1B1's overexpression in various diseases, including cancer and cardiac hypertrophy. Such inhibition can potentially reduce the formation of toxic compounds (Shoieb et al., 2018).

  • Role in Drug Metabolism : 19(S)-HETE's role in drug metabolism has been explored, particularly in relation to cytochrome P450 enzymes. Its metabolites influence the efficacy and pharmacokinetics of various drugs, making it a focus of pharmacological studies (Laethem et al., 1993).

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z,19S)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXZHQUWPFWPR-DZBJBCEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 19(S)-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

19(S)-Hete

CAS RN

79551-85-2
Record name 19(S)-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19(S)-Hete
Reactant of Route 2
19(S)-Hete
Reactant of Route 3
19(S)-Hete
Reactant of Route 4
19(S)-Hete
Reactant of Route 5
19(S)-Hete
Reactant of Route 6
19(S)-Hete

Citations

For This Compound
259
Citations
R Quigley, M Baum, KM Reddy… - American Journal of …, 2000 - journals.physiology.org
The kidney has the highest abundance of cytochrome P-450 of all extrahepatic organs. Within the kidney, the highest concentration of cytochrome P-450 is found in the proximal tubule. …
Number of citations: 106 journals.physiology.org
S Tunaru, R Chennupati, RM Nüsing, S Offermanns - PloS one, 2016 - journals.plos.org
19(S)-hydroxy-eicosatetraenoic acid (19(S)-HETE) belongs to a family of arachidonic acid metabolites produced by cytochrome P450 enzymes, which play critical roles in the regulation …
Number of citations: 27 journals.plos.org
RM Laethem, M Balazy, JR Falck, CL Laethem… - Journal of Biological …, 1993 - ASBMB
When reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, cytochrome P450 2E1 metabolized lauric, stearic, oleic, linoleic, linolenic, and arachidonic acid …
Number of citations: 236 www.jbc.org
SM Shoieb, AOS El-Kadi - Drug Metabolism and Disposition, 2018 - ASPET
We had recently demonstrated that the racemic mixture of 19-hydroxyeicosatetraenoic acid (19-HETE) protects against angiotensin II (Ang II)-induced cardiac hypertrophy. Therefore, …
Number of citations: 31 dmd.aspetjournals.org
M Alonso-Galicia, JR Falck… - American Journal of …, 1999 - journals.physiology.org
The present study examined the effects of a series of 20-hydroxyeicosatetraenoic acid (20-HETE) derivatives on the diameter of renal arterioles to determine the structural requirements …
Number of citations: 150 journals.physiology.org
B Escalante, JR Falck, P Yadagiri, L Sun… - Biochemical and …, 1988 - Elsevier
ω- and ω-1 hydroxylations are the major pathways by which arachidonic acid is metabolized in cortical and outer medullary microsomes of rat and rabbit kidneys. It is a cytochrome P450…
Number of citations: 106 www.sciencedirect.com
T Kriska, MJ Thomas, JR Falck, WB Campbell - Journal of lipid research, 2018 - ASBMB
Polarization of macrophages to proinflammatory M1 and to antiinflammatory alternatively activated M2 states has physiological implications in the development of experimental …
Number of citations: 8 www.jlr.org
M Yu, M Alonso-Galicia, CW Sun, RJ Roman… - Bioorganic & medicinal …, 2003 - Elsevier
The effects of natural and synthetic eicosanoids on the diameter of rat interlobular arteries studied in vitro were compared to that of the potent, endogenous vasoconstrictor 20-HETE. …
Number of citations: 39 www.sciencedirect.com
ID Brodowsky, EH Oliw - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1992 - Elsevier
The present study was aimed at developing a cell-free preparation of Gaeumannomyces graminis to biosynthesize w2-hydroxy, w3-hydroxy and related metabolites of essential fatty …
Number of citations: 76 www.sciencedirect.com
O Ito, RJ Roman - Hypertension, 1999 - Am Heart Assoc
This study examined the role of endogenous 20 hydroxyeicosatetraenoic acid (20-HETE) in elevating Cl − transport in the medullary thick ascending loop of Henle (MTAL) of 9-week-old …
Number of citations: 119 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.